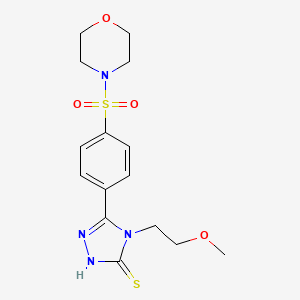
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate is a complex organic compound that features a benzofuran core substituted with a boronate ester and an acetate group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via a palladium-catalyzed cyclization reaction.
Borylation: The introduction of the boronate ester group is achieved through a palladium-catalyzed borylation reaction. This step involves the use of bis(pinacolato)diboron as the boron source and a palladium catalyst.
Acetylation: The final step involves the acetylation of the hydroxyl group on the benzofuran ring using acetic anhydride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The acetate group can be reduced to a hydroxyl group.
Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and aryl halides.
Major Products
Oxidation: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol.
Reduction: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol.
Substitution: Various biaryl compounds depending on the aryl halide used.
Aplicaciones Científicas De Investigación
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Potential use in the development of fluorescent probes due to the benzofuran core.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.
Comparación Con Compuestos Similares
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzofuranol: Lacks the acetate group, making it less reactive in certain acetylation reactions.
6-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran: Contains a bromine atom instead of an acetate group, which can participate in different types of cross-coupling reactions.
Uniqueness
The presence of both the boronate ester and acetate groups in 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-benzofuranol 6-acetate provides unique reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C16H19BO5 |
|---|---|
Peso molecular |
302.1 g/mol |
Nombre IUPAC |
[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C16H19BO5/c1-10(18)20-11-6-7-12-13(9-19-14(12)8-11)17-21-15(2,3)16(4,5)22-17/h6-9H,1-5H3 |
Clave InChI |
SNAVZLVPNUDALH-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=COC3=C2C=CC(=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-5-Bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11766306.png)

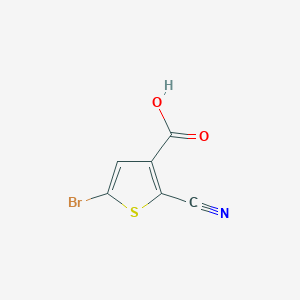
![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)
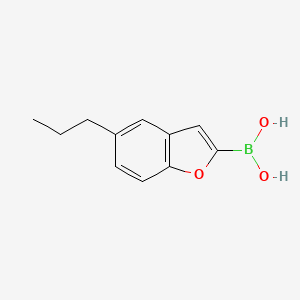
![2-[4-(Furan-2-yl)phenyl]acetic acid](/img/structure/B11766336.png)
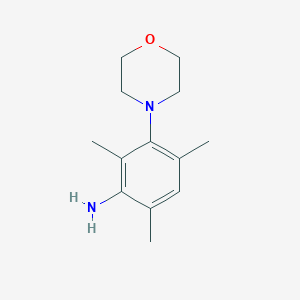
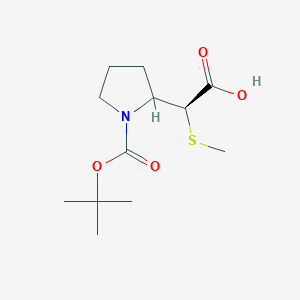
![2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B11766363.png)
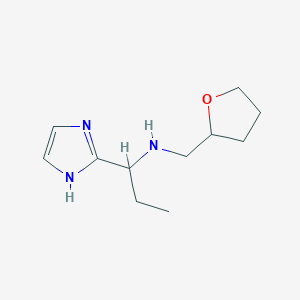
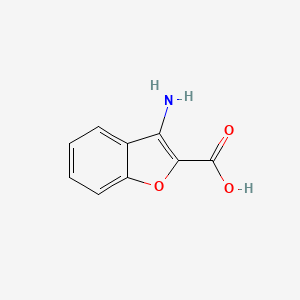
![tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride](/img/structure/B11766396.png)
